2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYDTDSERURKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of 4-fluorophenol with 2-(furan-2-yl)-2-hydroxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and fluorophenoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Synthetic Yields :
- Compound 30 (82% yield) and III-38 (81% yield) demonstrate efficient synthesis, likely due to optimized reaction conditions (e.g., use of K₂CO₃/KI or multicomponent strategies ). In contrast, hydroxypropyl-containing Compound 31 shows a lower yield (54%), possibly due to steric hindrance during amide coupling .
Melting Points :
- Bulky substituents correlate with higher melting points. For example, III-38 (150–152°C, cyclohexyl group) vs. Compound 30 (75°C, linear alkyl chain) . The target compound’s melting point may fall between 75–84°C, similar to hydroxypropyl analogs like Compound 31 .
Functional Group Impact: Furan vs. Quinazoline: Compounds with quinazoline sulfonyl groups () exhibit potent anti-cancer activity (e.g., IC₅₀ < 10 µM), whereas furan-containing analogs (e.g., ) lack reported activity data, suggesting heterocycle choice significantly influences bioactivity .
Biological Activity: While the target compound’s activity is undocumented, structurally related N-(substituted phenyl)-2-chloroacetamides serve as intermediates for bioactive derivatives (e.g., quinolin-8-yloxy acetamides) .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can be represented as follows:
This compound features a fluorophenoxy group and a furan moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide. For instance, derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 ± 0.04 | |
| Compound B | A375 | 4.2 | |
| Compound C | NCI-H460 | 0.71 |
These findings suggest that the incorporation of fluorine and furan groups may enhance the anticancer efficacy of related compounds.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways:
- Mechanism : The compound may inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
- Case Study : In vitro studies showed that related compounds significantly decreased IL-6 and TNF-alpha levels in macrophage cultures.
3. Antimicrobial Activity
Antimicrobial properties have been reported for compounds containing fluorophenoxy and furan structures. These compounds exhibit activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results indicate that the presence of the fluorine atom may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy.
The mechanisms through which 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could potentially bind to specific receptors on cell membranes, modulating downstream signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
